2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Description
2-Chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a chloro group at position 2 and a sulfonylamino group at position 5 of the benzoic acid ring. The sulfonylamino moiety is further substituted with an (E)-configured styryl (phenylethenyl) group, imparting distinct electronic and steric properties. This compound shares structural similarities with diuretics and other sulfonamide-based bioactive molecules, though its specific biological activity remains underexplored in the provided evidence. Its molecular formula is estimated as C₁₅H₁₂ClNO₄S, with a molecular weight of approximately 337.8 g/mol (calculated based on structural analysis).
Properties
IUPAC Name |
2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-14-7-6-12(10-13(14)15(18)19)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEZSKVRYWJBEM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, also known as BAY-8002, is the Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2). These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane.
Mode of Action
BAY-8002 acts as an inhibitor of MCT1 and MCT2. It binds to these transporters and prevents the transport of lactate and other monocarboxylates across the cell membrane. This inhibition can lead to an accumulation of lactate within the cell.
Biochemical Pathways
The inhibition of MCT1 and MCT2 by BAY-8002 affects the lactate shuttle, a biochemical pathway that involves the transport of lactate and other monocarboxylates across the cell membrane. This can lead to changes in cellular metabolism, as lactate is a key metabolite in various metabolic pathways.
Pharmacokinetics
It is known that bay-8002 is soluble in dmso and ethanol, which suggests that it may have good bioavailability
Result of Action
The inhibition of MCT1 and MCT2 by BAY-8002 leads to an accumulation of lactate within the cell. This can have various effects on the cell, including changes in cellular metabolism. In particular, BAY-8002 has been shown to significantly inhibit tumor growth in Raji tumor-bearing mice.
Action Environment
The action of BAY-8002 can be influenced by various environmental factors. For example, the pH of the environment can affect the activity of MCT1 and MCT2, and thus the efficacy of BAY-8002. Additionally, the stability of BAY-8002 may be affected by factors such as temperature and light
Biological Activity
2-Chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C15H14ClN1O4S
- Molecular Weight: 341.79 g/mol
- IUPAC Name: this compound
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through the modulation of plant growth and development. The compound acts as a plant growth regulator, influencing processes such as seed germination, lateral branching, and overall plant architecture.
Key Mechanisms:
-
Inhibition of Seed Germination:
- The compound can inhibit seed germination in various species, notably at low concentrations. For example, studies have shown effective inhibition in tomato seeds at concentrations as low as 0.5 μM.
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Regulation of Plant Hormones:
- It affects the accumulation of gibberellins (GAs) and reactive oxygen species (ROS), which are crucial for seed germination and growth regulation.
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Modulation of Gene Expression:
- The compound influences genes involved in secondary metabolism and transport mechanisms, particularly those encoding ATP-binding cassette (ABC) transporters.
Efficacy in Applications
The efficacy of this compound has been tested across various agricultural scenarios:
| Application | Concentration | Effect |
|---|---|---|
| Tomato Seed Germination | 0.5 μM | Significant inhibition |
| Lateral Bud Growth | 10-100 μM | Suppression of lateral branching |
| Foliar Application on Tomato | 25 μM | Altered plant architecture without affecting yield |
| Pre-harvest Sprouting in Cereals | 500-750 μM | Profound inhibition |
Case Studies
Several studies have documented the effects of this compound on different plant species:
-
Tomato Plants:
- A study demonstrated that foliar spraying with the compound significantly repressed the emergence and elongation of lateral buds without negatively impacting overall growth or fruit yield.
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Cereal Crops:
- In wheat and rice, applications at higher concentrations effectively reduced pre-harvest sprouting, showcasing its potential utility in crop management.
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Toxicity Analysis:
- Acute toxicity assessments indicated that the compound poses a low risk to beneficial organisms such as silkworms and Trichogramma chilonis, suggesting its safety for use in agricultural practices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and physicochemical differences between 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid and analogous compounds:
Key Observations:
Substituent Diversity: The target compound’s (E)-styryl group distinguishes it from analogs like Azosemide (tetrazole) and Bumetanide (phenoxy-butylamino), which prioritize ion transport modulation .
Functional Group Impact: The sulfonamide group in the target and G5O ligand both enhance polarity, but G5O’s carbonylamino linkage may favor stronger hydrogen bonding in protein-ligand interactions . 748776-52-5’s methoxyphenyl substituent improves aqueous solubility relative to the target’s hydrophobic styryl group .
Bumetanide (364.4 g/mol) and Azosemide (370.8 g/mol) are optimized for renal targeting, whereas the target’s pharmacological profile remains uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
